molecular formula C13H11F2NO B8193922 2',5'-Difluoro-5-methoxy-[1,1'-biphenyl]-3-amine

2',5'-Difluoro-5-methoxy-[1,1'-biphenyl]-3-amine

Cat. No.: B8193922
M. Wt: 235.23 g/mol
InChI Key: ASBYNEPQJWWDAC-UHFFFAOYSA-N
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Description

2’,5’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine: is an organic compound that features a biphenyl core substituted with two fluorine atoms, a methoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of 2’,5’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group (if present as a precursor) can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions ortho or para to the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles.

Major Products

    Oxidation: Formation of 2’,5’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: Conversion of nitro groups to amine groups.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2’,5’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2’,5’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,5’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine atoms and a methoxy group can influence its electronic properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-5-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-17-11-5-8(4-10(16)7-11)12-6-9(14)2-3-13(12)15/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBYNEPQJWWDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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